molecular formula C14H12O2S B14509620 Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- CAS No. 63744-05-8

Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-

Cat. No.: B14509620
CAS No.: 63744-05-8
M. Wt: 244.31 g/mol
InChI Key: DRNKVUXMUCJHRF-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a formyl group and a hydroxymethyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)benzaldehyde with thiol compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The hydroxymethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with a single formyl group.

    2-Hydroxybenzaldehyde: Contains a hydroxyl group in addition to the formyl group.

    Thiobenzaldehyde: Features a sulfur atom in place of the oxygen in the formyl group.

Uniqueness

Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]- is unique due to the presence of both a hydroxymethyl group and a sulfur atom, which confer distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

63744-05-8

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

2-[2-(hydroxymethyl)phenyl]sulfanylbenzaldehyde

InChI

InChI=1S/C14H12O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-9,16H,10H2

InChI Key

DRNKVUXMUCJHRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)SC2=CC=CC=C2C=O

Origin of Product

United States

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